Boc-D-1-Nal-OH

Catalog No.
S671852
CAS No.
76932-48-4
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-1-Nal-OH

CAS Number

76932-48-4

Product Name

Boc-D-1-Nal-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1

InChI Key

KHHIGWRTNILXLL-OAHLLOKOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Synonyms

76932-48-4;Boc-D-1-Nal-OH;BOC-D-1-NAPHTHYLALANINE;Boc-3-(1-naphthyl)-D-alanine;N-(tert-Butoxycarbonyl)-3-(1-naphthyl)-D-alanine;(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(R)-N-Boc-D-(1-naphthyl)alanine;Boc-D-3-(1-Naphthyl)-alanine;N-Boc-3-(1-naphthyl)-D-alanine;SBB067207;3-(NAPHTHALEN-1-YL)-N-BOC-D-ALANINE;(2R)-2-[(tert-butoxy)carbonylamino]-3-naphthylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-naphthalen-1-ylpropanoicacid;(R)-2-TERT-BUTOXYCARBONYLAMINO-3-NAPHTHALEN-1-YL-PROPIONICACID;PubChem11936;AC1MC1A6;BOC-D-NAL(1)-OH;KSC491O8P;15045_ALDRICH;SCHEMBL4600435;BOC-D-ALA(1-NAPH)-OH;15045_FLUKA;CTK3J1787;MolPort-001-758-474;BOC-D-ALA(1-NAPHTHYL)-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

Peptide Synthesis

Boc-3-(1-naphthyl)-D-alanine is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the amino group, preventing unwanted side reactions during peptide assembly. The "D" configuration refers to the stereochemistry of the molecule, which is crucial for proper peptide folding and function []. Researchers can utilize Boc-3-(1-naphthyl)-D-alanine to create peptides with specific functionalities, such as targeting particular enzymes or receptors in the body.

Protein-Protein Interaction Studies

Boc-3-(1-naphthyl)-D-alanine can be incorporated into probes used to study protein-protein interactions (PPIs). The naphthyl group in the molecule acts as a fluorescent tag, allowing researchers to visualize and quantify the interaction between two proteins []. By modifying the structure of the molecule, researchers can design probes with different binding specificities, enabling them to investigate a wide range of PPIs involved in various biological processes [].

Boc-D-1-Nal-OH, also known as N-Boc-1-naphthylalanine, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the naphthylalanine structure. Its chemical formula is C₁₉H₂₃NO₄, and it has a melting point range of 145-148 °C. This compound is primarily utilized in organic synthesis and peptide synthesis due to its stability and reactivity under various conditions. The Boc group serves as a protective moiety that can be removed selectively, allowing for further functionalization of the amino acid during synthetic procedures .

Typical of amino acids and Boc-protected compounds. Key reactions include:

  • Deprotection: The removal of the Boc group can be achieved using acids such as trifluoroacetic acid or hydrochloric acid, yielding the free amine for further reactions.
  • Coupling Reactions: It can be utilized in peptide coupling reactions with other amino acids to form dipeptides or larger peptides.
  • Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the naphthyl group, which can facilitate various synthetic transformations .

Boc-D-1-Nal-OH exhibits biological activity primarily through its role as a substrate in enzymatic reactions and as a building block in peptide synthesis. Its structural similarity to natural amino acids allows it to participate in biological processes, potentially influencing protein folding and stability. Additionally, derivatives of Boc-D-1-Nal-OH have been studied for their interactions with biological targets, including enzymes and receptors, although specific biological activities may vary depending on the context of use .

The synthesis of Boc-D-1-Nal-OH typically involves the following steps:

  • Starting Material: The synthesis begins with 1-naphthylalanine or its derivatives.
  • Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure Boc-D-1-Nal-OH.

This method allows for high yields and purity, making it suitable for laboratory and industrial applications .

Boc-D-1-Nal-OH finds applications in various fields:

  • Peptide Synthesis: It serves as an important building block in solid-phase peptide synthesis.
  • Organic Synthesis: Used as a substrate for synthesizing complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential roles in drug design and development due to its structural properties .

Studies on Boc-D-1-Nal-OH often focus on its interactions with enzymes and receptors. For instance, it can act as a ligand in enzyme-catalyzed reactions or interact with specific binding sites on proteins. Understanding these interactions helps elucidate its role in biological systems and informs its potential therapeutic applications .

Boc-D-1-Nal-OH shares similarities with other naphthylalanine derivatives and amino acid analogs. Here are some comparable compounds:

Compound NameStructure/FeaturesUnique Aspects
Boc-D-2-Nal-OHSimilar structure with different naphthalene positionMay exhibit different biological activity due to structural variance
Boc-D-Tyr-OHTyrosine derivative with a phenolic hydroxyl groupInvolved in different biochemical pathways
Boc-L-Ala-OHSimple alanine derivativeServes as a standard building block in peptide synthesis
Boc-D-Phe-OHPhenylalanine derivativeExhibits distinct interactions due to phenyl group

Boc-D-1-Nal-OH is unique due to its naphthalene moiety, which imparts distinct electronic properties and steric effects compared to other amino acid derivatives. This uniqueness contributes to its specific reactivity and applications in synthetic chemistry .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

315.14705815 g/mol

Monoisotopic Mass

315.14705815 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-08-15

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